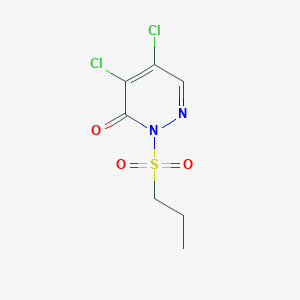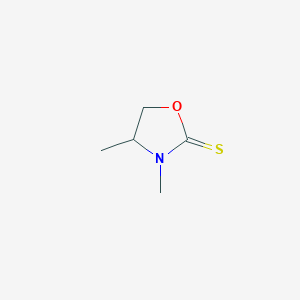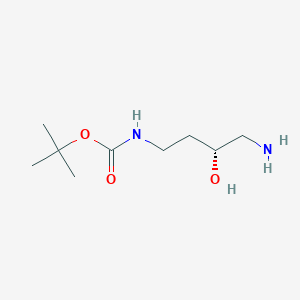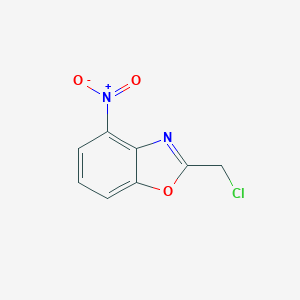
4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone, also known as PSB-1115, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyridazinone family and is known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
作用机制
The mechanism of action of 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone is not fully understood, but it is believed to involve the inhibition of the nuclear factor-κB (NF-κB) pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune responses. 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This leads to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators.
Biochemical and Physiological Effects
4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress in various tissues, including the brain, liver, and lungs. 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In addition, the compound has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone has also been shown to be stable under various conditions, making it suitable for long-term storage. However, there are also some limitations to using 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. In addition, the compound has not been extensively studied for its potential toxicity, which could limit its use in certain applications.
未来方向
There are several future directions for research on 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone. One area of interest is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of interest is the investigation of the potential therapeutic applications of 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone in various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. Furthermore, the development of new methods for the delivery of 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone could also expand its potential applications. Finally, more studies are needed to fully understand the mechanism of action and potential toxicity of 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone.
合成方法
4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4,5-dichloro-3(2H)-pyridazinone with propylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained after purification using column chromatography.
科学研究应用
4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, the compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
CAS 编号 |
155164-55-9 |
|---|---|
产品名称 |
4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone |
分子式 |
C7H8Cl2N2O3S |
分子量 |
271.12 g/mol |
IUPAC 名称 |
4,5-dichloro-2-propylsulfonylpyridazin-3-one |
InChI |
InChI=1S/C7H8Cl2N2O3S/c1-2-3-15(13,14)11-7(12)6(9)5(8)4-10-11/h4H,2-3H2,1H3 |
InChI 键 |
PBAROAGWLYPLBV-UHFFFAOYSA-N |
SMILES |
CCCS(=O)(=O)N1C(=O)C(=C(C=N1)Cl)Cl |
规范 SMILES |
CCCS(=O)(=O)N1C(=O)C(=C(C=N1)Cl)Cl |
其他 CAS 编号 |
155164-55-9 |
同义词 |
4,5-dichloro-2-propylsulfonyl-pyridazin-3-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(3R,6R,9S,12R,15S)-3-(hydroxymethyl)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone](/img/structure/B115638.png)

![1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol](/img/structure/B115641.png)


![(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B115649.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B115653.png)

![3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B115655.png)
